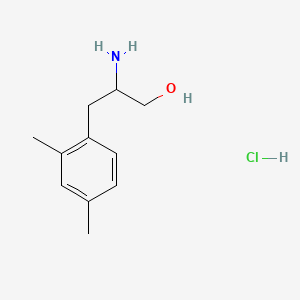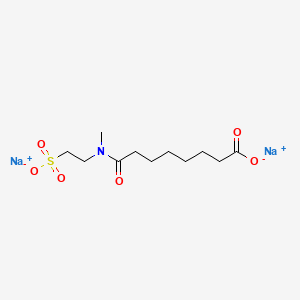
Finasteride Carboxylic Acid Acyl-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Finasteride Carboxylic Acid Acyl-beta-D-glucuronide is a metabolite of finasteride, a synthetic 4-azasteroid compound. Finasteride is primarily known for its use in treating benign prostatic hyperplasia and male pattern hair loss by inhibiting Type II 5-alpha reductase . The glucuronide conjugate, this compound, is formed through the metabolic process of glucuronidation, which enhances the solubility and excretion of the parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Finasteride Carboxylic Acid Acyl-beta-D-glucuronide involves the conjugation of finasteride with glucuronic acid. This process is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver . The reaction conditions generally include an aqueous environment with the presence of UDP-glucuronic acid as a co-substrate .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction under controlled conditions, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Finasteride Carboxylic Acid Acyl-beta-D-glucuronide primarily undergoes hydrolysis and transacylation reactions . These reactions are crucial for its metabolic stability and pharmacokinetic properties.
Common Reagents and Conditions
Hydrolysis: This reaction occurs in the presence of water and is often catalyzed by enzymes such as esterases.
Transacylation: This reaction involves the transfer of the acyl group to nucleophilic centers on macromolecules, such as proteins.
Major Products Formed
The major products formed from these reactions include the parent compound, finasteride, and various rearranged isomers of the glucuronide conjugate .
Scientific Research Applications
Finasteride Carboxylic Acid Acyl-beta-D-glucuronide has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of finasteride metabolites.
Medicine: Research focuses on its pharmacokinetics and potential implications in drug safety and efficacy.
Industry: It is utilized in the development of pharmaceutical formulations and quality control processes.
Mechanism of Action
The mechanism of action of Finasteride Carboxylic Acid Acyl-beta-D-glucuronide involves its formation through the glucuronidation of finasteride. This process enhances the solubility and excretion of finasteride, thereby reducing its bioavailability and prolonging its pharmacological effects . The molecular targets include the enzyme UDP-glucuronosyltransferase, which catalyzes the conjugation reaction .
Comparison with Similar Compounds
Similar Compounds
Dutasteride Carboxylic Acid Acyl-beta-D-glucuronide: Similar to finasteride, dutasteride is another 5-alpha reductase inhibitor that undergoes glucuronidation.
Testosterone Glucuronide: This compound is formed through the glucuronidation of testosterone and shares similar metabolic pathways.
Uniqueness
Finasteride Carboxylic Acid Acyl-beta-D-glucuronide is unique due to its specific formation from finasteride, a compound with a distinct mechanism of action targeting Type II 5-alpha reductase . This specificity makes it a valuable metabolite for studying the pharmacokinetics and pharmacodynamics of finasteride .
Properties
Molecular Formula |
C29H42N2O10 |
|---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C29H42N2O10/c1-27(2,26(39)41-25-21(35)19(33)20(34)22(40-25)24(37)38)31-23(36)16-7-6-14-13-5-8-17-29(4,12-10-18(32)30-17)15(13)9-11-28(14,16)3/h10,12-17,19-22,25,33-35H,5-9,11H2,1-4H3,(H,30,32)(H,31,36)(H,37,38)/t13-,14-,15-,16+,17+,19-,20-,21+,22-,25-,28-,29+/m0/s1 |
InChI Key |
XCAHIQQKLPVTDT-WQIHUYEGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CC[C@@H]5[C@@]3(C=CC(=O)N5)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5C3(C=CC(=O)N5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(3R,3AS,6S,6aR)-6-[[4-(4-Phenylphenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl] N-Phenylcarbamate](/img/structure/B13447335.png)
![cobalt(3+);[5-(5,6-dimethyl-2-oxo-3H-benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide](/img/structure/B13447351.png)
![Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate](/img/structure/B13447355.png)

![(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid](/img/structure/B13447370.png)
![(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol;hydrate](/img/structure/B13447378.png)




